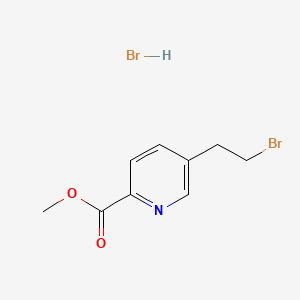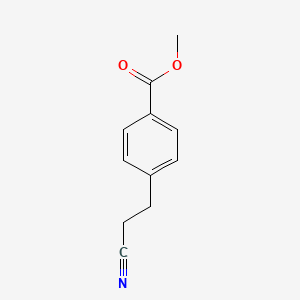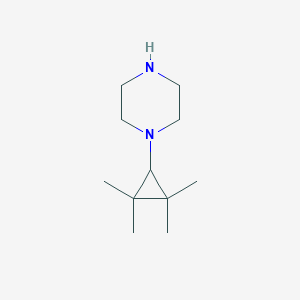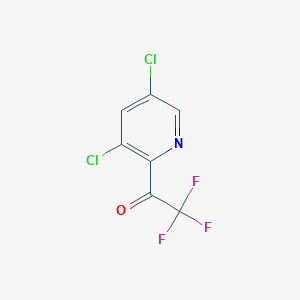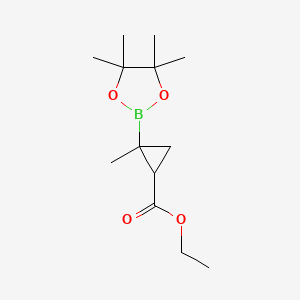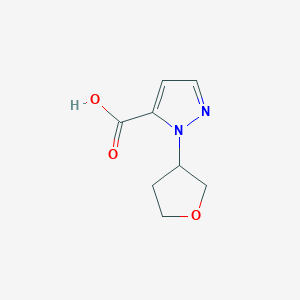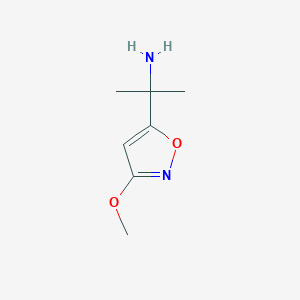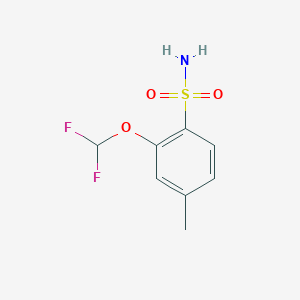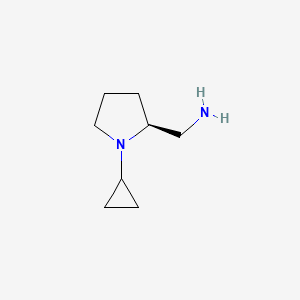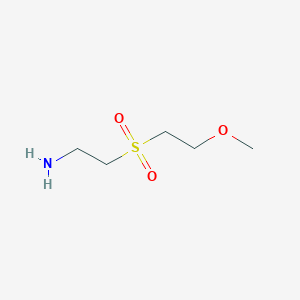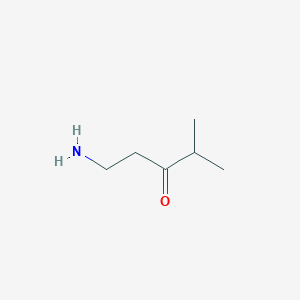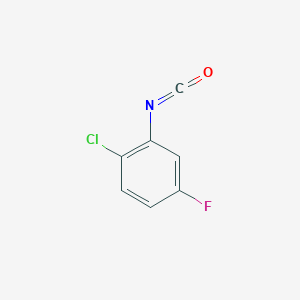![molecular formula C8H7F4NO B15311046 o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluoro and trifluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the introduction of the hydroxylamine group to a fluorinated aromatic precursor. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to obtaining a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, often facilitated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or imaging agents.
Industry: The compound is used in the development of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism by which o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine exerts its effects involves interactions with molecular targets through its functional groups. The hydroxylamine moiety can form hydrogen bonds and participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s electronic properties and reactivity. These interactions can modulate enzyme activity, alter molecular recognition processes, and affect the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
Compared to these similar compounds, o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine stands out due to the presence of the hydroxylamine group, which imparts unique reactivity and potential for diverse chemical transformations. The combination of fluoro and trifluoromethyl groups further enhances its stability and electronic properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H7F4NO |
|---|---|
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
O-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H7F4NO/c9-7-2-1-6(8(10,11)12)3-5(7)4-14-13/h1-3H,4,13H2 |
Clave InChI |
CKMCHJXREJNCNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)CON)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


